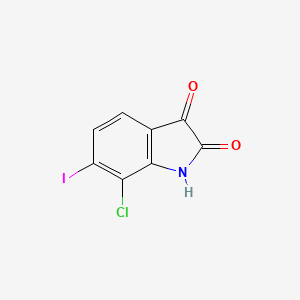

7-Chloro-6-iodoisatin

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H3ClINO2 |

|---|---|

Molecular Weight |

307.47 g/mol |

IUPAC Name |

7-chloro-6-iodo-1H-indole-2,3-dione |

InChI |

InChI=1S/C8H3ClINO2/c9-5-4(10)2-1-3-6(5)11-8(13)7(3)12/h1-2H,(H,11,12,13) |

InChI Key |

LOEBECAMPPYLGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)I |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloro 6 Iodoisatin

Strategies for Regioselective Halogenation at C-6 and C-7 Positions of the Isatin (B1672199) Core

Introducing two different halogens at specific positions on the aromatic ring of isatin is a synthetic challenge that necessitates careful selection of reagents and reaction conditions to achieve the desired regioselectivity. The electronic properties of the isatin ring, which contains both an electron-rich aromatic system and deactivating amide and ketone groups, influence the outcome of electrophilic substitution reactions.

Direct, one-pot synthesis of 7-chloro-6-iodoisatin from unsubstituted isatin via electrophilic aromatic substitution is synthetically complex due to the difficulty in controlling the regioselective introduction of two different halogens. Typically, electrophilic substitution on the isatin ring, such as nitration or halogenation, preferentially occurs at the C-5 and C-7 positions, which are activated by the N-H group. jddtonline.info Achieving a 6,7-disubstitution pattern with two different halogens in a single step is not a commonly reported high-yield strategy.

However, domino approaches for the synthesis of substituted isatins have been developed. For instance, a method using an iodine-tert-butyl hydroperoxide (I₂-TBHP) system can achieve the synthesis of isatin and iodoisatin from 2'-aminoacetophenone (B46740) through a sequence of iodination, oxidation, and amidation in one pot. acs.org While this highlights the potential for multi-step transformations in a single vessel, a direct and selective one-pot synthesis of 7-chloro-6-iodoisatin from isatin remains a significant challenge.

A more feasible and controllable strategy involves the sequential introduction of the halogen atoms. This multi-step process allows for the isolation of mono-halogenated intermediates, ensuring the precise placement of the second halogen. The synthesis can proceed via two primary pathways:

Pathway A: Iodination of 7-Chloroisatin (B1582877): This route begins with the synthesis or procurement of 7-chloroisatin. The chlorine atom at C-7 directs subsequent electrophilic substitution. The second step involves the iodination of 7-chloroisatin. Reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable solvent like acetic acid or dimethylformamide (DMF) can be employed to introduce the iodine atom at the C-6 position.

Pathway B: Chlorination of 6-Iodoisatin: Alternatively, the synthesis can start with 6-iodoisatin. The subsequent chlorination at the C-7 position would yield the target molecule. Reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) are effective for the chlorination of isatin derivatives. researchgate.net

The general approach for halogenating isatin derivatives often involves reacting the substituted isatin with a halogen source, such as bromine or N-bromosuccinimide (NBS), in a solvent like acetic acid or DMF. nih.gov This principle can be extended to the synthesis of 7-chloro-6-iodoisatin.

Table 1: Illustrative Sequential Halogenation Strategy

| Step | Starting Material | Reagent Example | Intermediate/Product |

|---|---|---|---|

| 1 | Isatin | N-Chlorosuccinimide (NCS) | 7-Chloroisatin |

Precursor Synthesis and Functional Group Transformations for 7-Chloro-6-iodoisatin Elaboration

An alternative and often more regiochemically precise approach is to construct the isatin heterocyclic system from a pre-functionalized aromatic precursor that already contains the required chloro and iodo substituents.

The key precursor for this strategy is 4-chloro-3-iodoaniline (B181719). synquestlabs.combiosynth.com The synthesis of this intermediate typically starts from a more readily available aniline (B41778) derivative, such as 4-chloroaniline (B138754). The iodination of 4-chloroaniline can be achieved using an electrophilic iodinating agent. The amino group is an ortho-, para-director; therefore, iodination will occur at one of the positions ortho to the amine. Reaction conditions can be optimized to favor substitution at the C-3 position, yielding the desired 4-chloro-3-iodoaniline.

Once the 4-chloro-3-iodoaniline precursor is obtained, it can be converted into the corresponding isatin via established cyclization methods. The Sandmeyer isatin synthesis is one of the oldest and most effective methods for this transformation, particularly for anilines bearing electron-withdrawing groups like halogens. scielo.brwright.edu

The Sandmeyer synthesis involves two main steps: synarchive.comwikipedia.org

Formation of an Isonitrosoacetanilide: The substituted aniline (4-chloro-3-iodoaniline) is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. scielo.brbiomedres.us This condensation reaction forms the N-(4-chloro-3-iodophenyl)-2-(hydroxyimino)acetamide intermediate.

Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide intermediate is then treated with a strong acid, most commonly concentrated sulfuric acid. The acid promotes an intramolecular electrophilic substitution, leading to the cyclization and formation of the isatin ring system, yielding 7-chloro-6-iodoisatin. scielo.brwikipedia.org

Table 2: Sandmeyer Synthesis Pathway for 7-Chloro-6-iodoisatin

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | 4-Chloro-3-iodoaniline | Chloral hydrate, Hydroxylamine hydrochloride, Na₂SO₄ | N-(4-chloro-3-iodophenyl)-2-(hydroxyimino)acetamide |

Another notable method is the Stolle synthesis, which is considered a good alternative. wikipedia.orgchemicalbook.com This procedure involves the reaction of an arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid like aluminum trichloride (B1173362) or boron trifluoride. scielo.brwikipedia.org

Optimization of Reaction Conditions for 7-Chloro-6-iodoisatin Synthesis

Optimizing reaction conditions is critical to maximize the yield and purity of 7-chloro-6-iodoisatin, whether the synthesis proceeds via direct halogenation or precursor cyclization. Key parameters that require careful consideration include the choice of solvent, catalyst, temperature, and reaction time.

For sequential halogenation, the choice of solvent can influence reactivity and regioselectivity. For instance, screening of solvents such as water, ethanol, methanol, and acetonitrile (B52724) has been shown to significantly impact reaction time and yield in syntheses involving isatin derivatives. rsc.org The stoichiometry of the halogenating agent must be precisely controlled to prevent over-halogenation or the formation of undesired isomers.

In the case of the Sandmeyer synthesis, temperature control during the acid-catalyzed cyclization step is crucial to prevent decomposition or side reactions. jddtonline.info For the Stolle synthesis, the choice and amount of the Lewis acid catalyst are critical for efficient cyclization of the chlorooxalylanilide intermediate. chemicalbook.com

Table 3: Parameters for Optimization in 7-Chloro-6-iodoisatin Synthesis

| Parameter | Influence | Considerations |

|---|---|---|

| Solvent | Affects solubility of reagents and can influence reaction rate and selectivity. | Screening various solvents (e.g., H₂O, EtOH, AcOH, DMF) is common practice. rsc.org |

| Catalyst | Essential for cyclization reactions (Brønsted acid for Sandmeyer, Lewis acid for Stolle). | The type and concentration of the acid catalyst must be optimized for yield. |

| Temperature | Controls reaction rate and can prevent decomposition or side product formation. | Precise temperature control is needed, especially during nitration and acid-catalyzed steps. jddtonline.info |

| Reagent Stoichiometry | Prevents over-halogenation and ensures complete conversion. | The molar ratio of the halogenating agent to the isatin substrate is critical. |

| Reaction Time | Ensures the reaction proceeds to completion without degrading the product. | Monitored by techniques like Thin-Layer Chromatography (TLC) or GC-MS. researchgate.net |

Catalyst Systems and Solvent Effects in Halogenation

The halogenation of the isatin ring is a critical step, and the choice of catalyst and solvent system plays a pivotal role in the regioselectivity and efficiency of the reaction.

Catalyst Systems: Various catalysts are employed for halogenation reactions. For instance, the use of I2-TBHP has been reported as a catalytic system for the direct amidation of 2'-aminoacetophenones to produce isatins and iodoisatins. acs.org This approach is noted for being metal- and base-free. acs.org In the context of spirooxindole synthesis from isatins, catalysts such as NH4Cl, KAl(SO4)2·12H2O (alum), LiOH, p-TsOH, Amberlyst 15, and I2 have been tested. nih.gov The choice of catalyst can significantly influence reaction times and selectivity. nih.gov For chlorination, trichloroisocyanuric acid (TCCA) in acetic acid has been shown to be effective for the synthesis of chlorinated isatins. researchgate.net

Solvent Effects: The solvent can influence the reactivity of the halogenating agent and the solubility of the reactants. Glacial acetic acid is a common solvent for electrophilic iodination as it can protonate the carbonyl oxygen, thereby increasing the reactivity of the aromatic ring. In the synthesis of multi-substituted isatin derivatives, acetic acid is used as a solvent for bromination with Br2. mdpi.com For certain reactions, greener solvents like ethanol, glycerol, and 2-methyl-2-butanol (B152257) are being explored. nih.gov The choice of solvent can also be critical for separating isomers, as demonstrated in the separation of iodoisatin isomers using a hexane:ethyl acetate:ethanol:water solvent system in high-speed counter-current chromatography. scielo.br

Temperature and Pressure Influences on Reaction Efficiency

Temperature is a critical parameter in the synthesis of halogenated isatins, influencing both reaction rate and product distribution.

Temperature: The Sandmeyer synthesis of isatins involves heating the reaction mixture, typically to around 90°C, to facilitate the initial condensation reaction. mdpi.comsemanticscholar.org The subsequent cyclization step with concentrated sulfuric acid is often conducted at a controlled temperature, for example, not exceeding 65°C initially and then heated to 80°C. google.com Bromination of isatin derivatives has been carried out at 90°C in acetic acid. mdpi.com In some modern synthetic approaches, such as microwave-assisted reactions, temperatures can reach up to 160°C, significantly reducing reaction times. scielo.brscielo.br

Pressure: The influence of pressure is less commonly detailed for the synthesis of 7-Chloro-6-iodoisatin in the provided search results. Most described syntheses are conducted at atmospheric pressure. However, pressure can be a variable in certain specialized techniques like mechanochemical synthesis, which aims for solvent-free reactions. colab.ws

Green Chemistry Approaches in 7-Chloro-6-iodoisatin Production

The principles of green chemistry are increasingly being applied to the synthesis of isatin derivatives to reduce environmental impact.

Solvent Selection: A key aspect of green chemistry is the use of safer and more environmentally benign solvents. Water has been utilized as a solvent in the initial steps of the Sandmeyer synthesis. mdpi.comsemanticscholar.org Ethanol is also frequently used as a greener alternative to more hazardous solvents. nih.govjddtonline.info

Catalyst Reusability: The development of reusable catalysts is another important green chemistry approach. For example, p-sulfonic acid-calix[n]arenes have been used as recyclable catalysts for the hydrolysis of isatin ketals in water. scielo.brscielo.br

Atom Economy: Methods that maximize the incorporation of all materials used in the process into the final product are favored. The direct amidation of 2′-aminoacetophenones using I2–TBHP is described as an atom-economic approach. acs.org

Energy Efficiency: Microwave-assisted synthesis is an energy-efficient technique that can significantly shorten reaction times and improve yields. scielo.brscielo.br Mechanochemical methods, which involve grinding solid reactants together, represent another solvent-free and energy-efficient approach. colab.ws

Advanced Spectroscopic Characterization of Synthesized 7-Chloro-6-iodoisatin

The structural confirmation of 7-Chloro-6-iodoisatin relies on a combination of advanced spectroscopic techniques. Each method provides unique information about the molecule's framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules.

¹H NMR: The ¹H NMR spectrum of a di-substituted isatin like 7-Chloro-6-iodoisatin would show characteristic signals for the aromatic protons and the N-H proton. For comparison, the ¹H NMR spectrum of 5-bromo-7-chloro isatin in DMSO-d6 shows signals at δ 11.59 (s, 1H, NH), 7.93 (s, 1H), and 7.65 (s, 1H). mdpi.com The chemical shifts and coupling constants of the aromatic protons in 7-Chloro-6-iodoisatin would be indicative of their specific positions on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In isatin derivatives, the carbonyl carbons typically appear at the downfield end of the spectrum. For instance, in 5-bromo-7-chloro isatin, the carbonyl carbons resonate at δ 182.6 and 159.7 ppm. mdpi.com The carbons attached to the halogen atoms would also show characteristic chemical shifts influenced by the electronegativity and size of the halogen.

A table summarizing the expected NMR data for a related compound is provided below:

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 5-bromo-7-chloro isatin mdpi.com | DMSO-d6 | 11.59 (s, 1H), 7.93 (s, 1H), 7.65 (s, 1H) | 182.6, 159.7, 147.4, 138.9, 126.0, 121.5, 117.8, 114.7 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) is used to accurately determine the molecular weight of the synthesized compound. mdpi.comsemanticscholar.org This allows for the confirmation of the elemental composition.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can help to confirm the structure. The presence of chlorine and iodine would lead to characteristic isotopic patterns in the mass spectrum, which can be a useful diagnostic tool.

The following table shows an example of mass spectrometry data for a related compound:

| Compound | Ionization Method | Calculated m/z | Found m/z |

| 5-bromo-7-chloro isatin mdpi.com | HR-MS-ESI | [M+H]⁺, 261.8986 | 261.8970 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 7-Chloro-6-iodoisatin would show characteristic absorption bands for the N-H and C=O functional groups. In isatin derivatives, the N-H stretching vibration is typically observed around 3180 cm⁻¹. The two carbonyl groups (amide and ketone) give rise to strong absorption bands in the region of 1725-1750 cm⁻¹. The C-Cl and C-I stretching vibrations would appear in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The extended conjugation in the isatin ring system results in absorption in the UV and visible regions, which is responsible for the characteristic color of these compounds (typically orange to red). mdpi.com The position and intensity of the absorption maxima can be influenced by the substituents on the aromatic ring.

A summary of typical IR absorption frequencies for isatin derivatives is presented below:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch | ~3180 |

| C=O stretch (ketone) | ~1725 |

| C=O stretch (amide) | ~1745 |

| C=C stretch (aromatic) | ~1610 |

| C-I stretch | ~680 |

Chemical Reactivity and Derivatization Pathways of 7 Chloro 6 Iodoisatin

Reactions at the Indole (B1671886) Nitrogen (N-1) of 7-Chloro-6-iodoisatin

The nitrogen atom at the N-1 position of the isatin (B1672199) ring is an active site for various substitution reactions. Its reactivity is influenced by its acidic proton, which can be readily removed by a base to form an isatin anion, a potent nucleophile.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are common modifications of the isatin core, enabling the introduction of a wide array of functional groups that can modulate the molecule's properties. mdpi.com

N-Alkylation: This reaction typically proceeds via the formation of an isatin salt, which then reacts with an alkylating agent. jddtonline.info For 7-Chloro-6-iodoisatin, the process would involve deprotonation of the N-1 position with a base, followed by a nucleophilic attack on an electrophile like an alkyl halide. Common conditions involve using bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724). nih.govgoogle.com The reaction is versatile, accommodating a range of alkyl halides, from simple to more complex structures. mdpi.com The use of a DABCO-functionalized ionic liquid catalyst has also been shown to be effective for the N-alkylation of various isatins, offering high yields under optimized conditions. mdpi.com

N-Acylation: Similar to alkylation, N-acylation introduces an acyl group at the N-1 position. This is typically achieved by reacting the isatin with an acyl halide (like chloroacetyl chloride) or an anhydride. mdpi.comasianpubs.org The reaction often proceeds under basic conditions to facilitate the formation of the nucleophilic isatin anion. These N-acylated derivatives can serve as intermediates for further functionalization. For instance, isatin-3-[N²-(chloroacetyl)]hydrazones can be synthesized and subsequently reacted with various secondary amines. asianpubs.org

| Reaction Type | Reagents & Conditions | Product Type | Reference(s) |

| N-Alkylation | Alkyl halide, K₂CO₃ or NaH, DMF or Acetonitrile | 1-Alkyl-7-chloro-6-iodoisatin | nih.govgoogle.com |

| N-Alkylation | Benzyl (B1604629) bromide, DABCOIL@SBA-15, CPME, 50 °C | 1-Benzyl-7-chloro-6-iodoisatin | mdpi.com |

| N-Acylation | Acyl halide or anhydride, Base | 1-Acyl-7-chloro-6-iodoisatin | mdpi.comasianpubs.org |

Formation of N-Substituted Isatin Derivatives

The N-1 position is a key site for creating diverse derivatives. Beyond simple alkyl and acyl groups, more complex moieties can be introduced. Mannich reactions, for example, can occur at the N-1 position. researchgate.net This reaction involves the aminoalkylation of the acidic N-H proton with formaldehyde (B43269) and a secondary amine (such as dimethylamine, diethylamine, or morpholine), leading to the formation of N-Mannich bases. researchgate.netajms.iqarabjchem.org These reactions are typically carried out in a suitable solvent like ethanol. The synthesis of a series of isatin-N-Mannich bases has been described using various secondary amines, highlighting the versatility of this pathway for generating new derivatives. researchgate.net

Reactions at the Carbonyl Group (C-3) of 7-Chloro-6-iodoisatin

The ketone carbonyl group at the C-3 position is a highly electrophilic center and the most reactive site for nucleophilic addition and condensation reactions in the isatin molecule. jddtonline.info

Condensation Reactions with Nucleophiles (e.g., Hydrazones, Schiff Bases, Mannich Bases)

The C-3 carbonyl of 7-Chloro-6-iodoisatin readily reacts with a variety of nitrogen-based nucleophiles to yield a range of derivatives.

Hydrazones: Condensation with hydrazine (B178648) or substituted hydrazines (e.g., hydrazine hydrate) in a solvent like ethanol, often with a catalytic amount of acid, yields the corresponding isatin-3-hydrazones. nih.govresearchgate.netmdpi.com These hydrazones are valuable intermediates themselves and can be further modified, for example, by acylation. asianpubs.org

Schiff Bases (Imines): The reaction of isatins with primary amines leads to the formation of Schiff bases, also known as imines or azomethines. nih.govijiset.com The reaction involves the condensation of the C-3 carbonyl group with the amino group of a primary amine, typically under reflux in a solvent like ethanol. nih.govresearchgate.net A wide variety of aromatic and heterocyclic amines can be used in this transformation. nih.gov

Mannich Bases: While Mannich reactions can occur at the N-1 position, they are also known to proceed at the C-3 position, particularly through the reaction of isatin with an active methylene (B1212753) compound and an amine. More commonly, Schiff bases derived from isatin are used as substrates for subsequent Mannich reactions. nih.gov

| Nucleophile | Reagent(s) & Conditions | Product Type | Reference(s) |

| Hydrazine | Hydrazine hydrate (B1144303), Ethanol, Acetic acid (cat.), Reflux | 7-Chloro-6-iodoisatin-3-hydrazone | nih.gov |

| Primary Amine | R-NH₂, Ethanol, Reflux | Schiff Base of 7-Chloro-6-iodoisatin | nih.govijiset.com |

| Thiazole Amine | 2-aminothiazole derivative, Ethanol, Reflux | Isatin-Thiazole Schiff Base | ajms.iq |

Synthesis of Spiro[indoline-3,x]-2-one Derivatives

The C-3 carbonyl is a linchpin for the synthesis of spirooxindoles, a class of compounds where the C-3 carbon of the indoline (B122111) ring is part of a second ring system. These are often synthesized through multi-component reactions involving isatin. A common pathway is the [3+2] cycloaddition reaction of an azomethine ylide (generated in situ from isatin and an amino acid) with a dipolarophile.

Specifically, the condensation reaction of isatins with 2-aminobenzamide (B116534) or its derivatives is a well-established method for creating spiro-quinazoline derivatives. mdpi.com Research on the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives involved the reaction of various substituted isatins, including 7-chloro-isatin, with 2-aminonorbornene (B1216617) carboxamides. mdpi.com This demonstrates that the 7-chloro-substituted isatin core can effectively participate in condensation reactions to form complex spirocyclic structures. mdpi.comu-szeged.hu Another approach involves the three-component reaction of isatin, malononitrile, and a hydantoin (B18101) derivative to create spiro[indoline-3,7′-pyrrolo[1,2-c]imidazole] derivatives. rsc.org

Aromatic Ring Functionalization and Cross-Coupling Reactions of 7-Chloro-6-iodoisatin

The presence of two different halogen atoms on the benzene (B151609) ring of 7-Chloro-6-iodoisatin opens up pathways for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond under typical cross-coupling conditions. This differential reactivity allows for selective substitution at the C-6 position while leaving the C-7 chloro group untouched.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. In the context of 7-Chloro-6-iodoisatin, the iodine at C-6 would be the primary site for coupling with an aryl or heteroaryl boronic acid. Studies on 7-iodoisatin have shown successful Suzuki coupling using palladium catalysts like Pd(OAc)₂ or PdCl₂(dppf) with a suitable base (e.g., KF) and solvent. preprints.orgresearchgate.netacs.org This methodology is directly applicable to 7-Chloro-6-iodoisatin for the synthesis of 7-chloro-6-arylisatin derivatives.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. The C-6 iodine atom of 7-Chloro-6-iodoisatin would be the reactive site for coupling with various alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction has been employed on 7-iodoisatin in synthetic routes. scispace.com

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. A Stille coupling of 7-iodoisatin with a stannyl (B1234572) tyrosine derivative has been reported as a key step in the synthesis of complex natural product analogues, demonstrating the utility of the C-7 iodo group in forming biaryl linkages. orgsyn.org This reactivity is expected to be mirrored at the C-6 position of 7-Chloro-6-iodoisatin.

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference(s) |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, KF, Methanol | 7-Chloro-6-arylisatin | preprints.org |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | 7-Chloro-6-alkynylisatin | scispace.com |

| Stille | Organostannane | Pd catalyst | 7-Chloro-6-arylisatin | orgsyn.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly effective with aryl halides. rsc.orgmdpi.com In the case of 7-chloro-6-iodoisatin, the significant difference in bond strength and reactivity between the C-I and C-Cl bonds allows for highly selective reactions. The reactivity trend for aryl halides in these couplings is typically I > Br > Cl > F. mdpi.com Consequently, cross-coupling reactions on 7-chloro-6-iodoisatin are expected to proceed selectively at the more labile C6-iodine position, leaving the C7-chlorine atom intact for potential subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, is a versatile method for creating biaryl structures. preprints.orgorganic-chemistry.org For 7-chloro-6-iodoisatin, this reaction would selectively target the C-I bond. For instance, the ligandless palladium(II) acetate-catalyzed Suzuki coupling of 7-iodoisatin with arylboronic acids has been shown to be effective, yielding the corresponding 7-aryl isatin. preprints.orgresearchgate.netresearchgate.net A similar outcome is anticipated for 7-chloro-6-iodoisatin, where various aryl- or heteroarylboronic acids can be coupled at the C6 position. The reaction typically requires a palladium catalyst, such as Pd(OAc)₂, and a base like potassium fluoride (B91410) in a suitable solvent. preprints.orgresearchgate.net

Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used to synthesize arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org When applied to 7-chloro-6-iodoisatin, the reaction is predicted to occur exclusively at the C6-iodo position. The synthesis of 7-alkynyl isatins has been accomplished via the Sonogashira coupling of 7-iodoisatin with terminal alkynes like phenylacetylene, using catalysts such as tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide in the presence of an amine base like triethylamine. scispace.com This selectivity allows for the introduction of an alkynyl moiety at C6 while preserving the chloro-substituent at C7.

Table 1: Predicted Palladium-Catalyzed Cross-Coupling Reactions of 7-Chloro-6-iodoisatin

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Predicted Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, KF, Methanol preprints.orgresearchgate.net | 7-Chloro-6-phenylisatin |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂, KF, Methanol preprints.orgresearchgate.net | 7-Chloro-6-(4-methoxyphenyl)isatin |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, DMF scispace.com | 7-Chloro-6-(phenylethynyl)isatin |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N, DMF mdpi.comscispace.com | 7-Chloro-6-((trimethylsilyl)ethynyl)isatin |

Selective Further Halogenation or Nitration on the Benzene Ring

The benzene ring of the isatin scaffold is susceptible to electrophilic aromatic substitution, although the existing substituents influence the position and feasibility of further functionalization. The chloro and iodo groups at C7 and C6 are deactivating yet ortho-, para-directing. In 7-chloro-6-iodoisatin, the only available position on the benzene ring is C5. Therefore, electrophilic substitution reactions such as halogenation or nitration are expected to occur selectively at this position.

Halogenation

Further halogenation, for instance, bromination, can be achieved using reagents like bromine in acetic acid or N-bromosuccinimide (NBS) in a solvent like DMF. nih.gov The synthesis of 5,7-dibromo-6-chloro isatin from 6-chloroisatin (B1630522) has been reported, demonstrating the feasibility of introducing a bromine atom adjacent to existing halogens. nih.govmdpi.com Similarly, treating 7-chloro-6-iodoisatin with an electrophilic bromine source would likely yield 5-bromo-7-chloro-6-iodoisatin.

Nitration

Nitration of the isatin ring typically occurs at the C5 position. jddtonline.info For example, the nitration of isatin itself under controlled temperature conditions yields 5-nitroisatin. jddtonline.info Applying similar conditions (e.g., a mixture of nitric and sulfuric acid) to 7-chloro-6-iodoisatin is predicted to introduce a nitro group at the C5 position, resulting in 7-chloro-6-iodo-5-nitroisatin. The reaction conditions would need careful control to avoid potential side reactions or degradation of the starting material. ijarsct.co.in

Table 2: Predicted Electrophilic Substitution Reactions on 7-Chloro-6-iodoisatin

| Reaction | Reagent(s) | Predicted Product |

| Bromination | Br₂, Acetic Acid nih.gov | 5-Bromo-7-chloro-6-iodoisatin |

| Nitration | HNO₃, H₂SO₄ jddtonline.infoijarsct.co.in | 7-Chloro-6-iodo-5-nitroisatin |

Ring Expansion and Rearrangement Reactions Involving 7-Chloro-6-iodoisatin

The isatin scaffold is known to undergo a variety of ring expansion and rearrangement reactions, providing access to a diverse range of heterocyclic structures. researchgate.net These transformations often involve the reactive C3-carbonyl group and the adjacent lactam functionality.

One common reaction is the condensation with o-phenylenediamines to form indolo[2,3-b]quinoxalines. This reaction has been shown to tolerate various substituents on the isatin ring, including chloro and iodo groups. ijarsct.co.in Therefore, reacting 7-chloro-6-iodoisatin with o-phenylenediamine (B120857) would be expected to produce 8-chloro-9-iodo-6H-indolo[2,3-b]quinoxaline.

Isatins can also participate in spirocondensation reactions. For example, the reaction of 7-chloro-substituted isatins with diexo- and diendo-2-aminonorbornene carboxamides has been used to synthesize novel spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives. mdpi.com This indicates that the C3-carbonyl of 7-chloro-6-iodoisatin can act as an electrophilic center for the formation of complex spirocyclic systems.

Furthermore, isatin derivatives can undergo rearrangements under specific conditions. A notable example is the Pfitzinger reaction, where isatins react with carbonyl compounds containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. researchgate.net Another documented rearrangement involves 7-nitroisatins, which can rearrange to form indazoles upon reaction with hydrazine hydrate. researchgate.net While not directly demonstrated for 7-chloro-6-iodoisatin, these examples highlight the potential for skeletal rearrangements, likely leading to substituted quinoline (B57606) or other heterocyclic systems depending on the reaction partners and conditions.

Table 3: Potential Ring Transformation Reactions of 7-Chloro-6-iodoisatin

| Reaction Type | Reactant(s) | Expected Product Class |

| Condensation | o-Phenylenediamine ijarsct.co.in | Indoloquinoxaline |

| Spirocondensation | 2-Aminonorbornene carboxamide mdpi.com | Spiro[methanoquinazoline-indoline]dione |

| Pfitzinger Rearrangement | α-Methylene carbonyl compound researchgate.net | Quinolone-4-carboxylic acid |

Computational and Theoretical Investigations of 7 Chloro 6 Iodoisatin

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for understanding the electronic nature and predictive reactivity of novel compounds. For many isatin (B1672199) derivatives, methods like DFT with basis sets such as B3LYP/6-311++G(2d,2p) are used to explore their molecular properties. nih.gov However, specific studies detailing these calculations for 7-chloro-6-iodoisatin have not been identified.

Molecular Geometry Optimization and Conformational Analysis

The optimization of molecular geometry is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. This analysis identifies bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation. While studies frequently report on the geometry and conformational preferences of various substituted isatins and related molecules, nih.govacs.org dedicated research on the optimized geometry and conformational analysis of 7-chloro-6-iodoisatin is not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is critical for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energies of HOMO and LUMO and their energy gap (ΔE) are key indicators of a molecule's kinetic stability and reactivity. malayajournal.orgresearchgate.net FMO analyses have been performed for numerous isatin derivatives to understand their reaction mechanisms. malayajournal.org Despite the utility of this analysis, specific data regarding the HOMO-LUMO energies and their distribution for 7-chloro-6-iodoisatin are absent from the available scientific record.

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surfaces are calculated to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. malayajournal.org The MEP map is a valuable tool for understanding intermolecular interactions. Such analyses have been conducted for other halogenated isatin derivatives, often using DFT methods. nih.gov However, no published MEP analysis specifically for 7-chloro-6-iodoisatin could be located.

Spectroscopic Property Prediction and Validation

Theoretical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for validation. This approach is common in the characterization of new compounds. researchgate.net

Theoretical Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. researchgate.net While experimental NMR data exists for a wide array of substituted isatins, including 5-bromo-7-chloro isatin and 5,7-dibromo-6-chloro isatin, mdpi.com no theoretical or experimental NMR data specifically for 7-chloro-6-iodoisatin is reported in the searched literature.

Prediction of IR and UV-Vis Spectra

Theoretical calculations can also predict vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra). acs.orgresearchgate.net These predictions help in the assignment of experimental spectral bands. Computational studies on other isatin derivatives often include these theoretical spectra. acs.org A review of existing research reveals no specific predicted IR or UV-Vis spectra for 7-chloro-6-iodoisatin.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand, such as an isatin derivative, and a protein's binding site.

Ligand-Protein Interaction Profiling

Studies on halogenated isatin derivatives reveal common interaction patterns with various biological targets, including kinases, proteases, and other enzymes. For instance, derivatives of 7-chloroisatin (B1582877) have been docked against multiple targets. In a study involving N-substituted-7-chloro-2,3-dioxoindoline derivatives, computational docking into the kinase domain of the c-MET receptor highlighted key interactions. These typically involve hydrogen bonds formed by the isatin's carbonyl groups and the N-H group with backbone residues in the hinge region of the kinase. nih.gov Hydrophobic and van der Waals interactions with non-polar amino acid residues within the binding pocket also play a crucial role in stabilizing the ligand-protein complex.

Similarly, docking studies of spiro-derivatives synthesized from 7-chloro-substituted isatins with targets like the SARS-CoV-2 main protease and human mast cell tryptase have been performed. nih.govmdpi.comu-szeged.hu These simulations predict that the chlorine atom on the isatin ring can form halogen bonds or participate in hydrophobic interactions, thereby influencing the ligand's orientation and binding affinity. The interactions for these derivatives commonly include hydrogen bonds with amino acid residues such as histidine, glycine, and serine, and π-π stacking with aromatic residues like phenylalanine or tyrosine. nih.govmdpi.comu-szeged.hu

Binding Affinity Predictions

Binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the ligand-protein interaction. Lower energy values typically indicate more stable and potent binding. For isatin derivatives, these predicted affinities often correlate well with experimentally determined biological activities, such as enzyme inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀).

In studies of isatin derivatives as inhibitors of cyclooxygenase (COX) enzymes, compounds exhibiting good anti-inflammatory activity also showed favorable docking scores. For example, certain 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivatives showed docking scores as low as -62.02 for COX-2, indicating strong predicted binding, which correlated with in vivo anti-inflammatory results. nih.gov Another study on isatin analogs designed as anti-HIV agents reported combined Glide scores (G scores) as low as -47.16, comparable to standard drugs. researchgate.net For c-MET and Smoothened (SMO) receptors, derivatives of 6-chloro and 7-chloro isatin demonstrated binding affinities (Kᵢ) in the low-nanomolar range for SMO. nih.gov

| Isatin Derivative | Protein Target | Predicted Binding Affinity / Docking Score | Reference |

|---|---|---|---|

| 7-Chloro-2,3-dioxoindolin-1-yl acetamide (B32628) derivative | c-MET Kinase | Low micromolar IC₅₀ predicted and confirmed | nih.gov |

| 7-Chloro-2,3-dioxoindolin-1-yl acetamide derivative | Smoothened (SMO) Receptor | Low nanomolar Kᵢ predicted and confirmed | nih.gov |

| Isatin-hydrazono derivative (VIIc) | COX-2 | -57.27 | nih.gov |

| Isatin-hydrazono derivative (VIId) | COX-2 | -62.02 | nih.gov |

| Isatin analog (N21) | HIV-1 Reverse Transcriptase (NNBP) | -47.16 (G-Score) | researchgate.net |

Computational Assessment of Synthetic Pathways for 7-Chloro-6-iodoisatin

While no specific computational assessment for the synthesis of 7-Chloro-6-iodoisatin exists, the principles of such an investigation can be outlined based on studies of related molecules and general computational chemistry methods. These assessments help in understanding reaction feasibility, optimizing conditions, and predicting potential byproducts.

Reaction Mechanism Elucidation

The synthesis of a polysubstituted isatin like 7-Chloro-6-iodoisatin would likely involve a multi-step process, starting from a substituted aniline (B41778). Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the step-by-step mechanism of such reactions. acs.org For example, the synthesis could proceed via electrophilic aromatic substitution (chlorination and iodination) on an isatin precursor.

Computational studies can model the entire reaction coordinate, identifying intermediates and the associated energy barriers. For the N-alkylation of various substituted isatins (including 5-chloro and 5-iodo derivatives), a Hammett analysis was used to probe the electronic effects of the substituents on the reaction rate. mdpi.com This type of analysis provides insight into the nature of the transition state. mdpi.com

Transition State Analysis

A critical component of mechanism elucidation is the identification and characterization of the transition state—the highest energy point on the reaction pathway. The energy of this state determines the activation energy and thus the rate of the reaction. DFT calculations can precisely model the geometry and energy of transition states. acs.org

In the aforementioned Hammett study on isatin N-alkylation, a negative slope was found, which indicates the buildup of a positive charge in the transition state. mdpi.com A full computational transition state analysis could further detail this by visualizing the bond-forming and bond-breaking processes and calculating the imaginary frequency corresponding to the reaction coordinate. Such analysis helps in understanding the regioselectivity of halogenation, explaining why the halogens are directed to specific positions on the aromatic ring.

Structure-Activity Relationship (SAR) Modeling via Chemoinformatics for 7-Chloro-6-iodoisatin Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Chemoinformatics employs computational methods to analyze and predict SAR, guiding the design of more potent and selective molecules.

The isatin scaffold is highly amenable to substitution, and the nature and position of these substituents dramatically affect its pharmacological profile. Studies on various halogenated isatins have provided key SAR insights:

Position of Halogen: The position of halogen atoms on the isatin ring is critical. Research has shown that substitutions at positions C5 and C7 are particularly significant for modulating activity. ku.edu For instance, in a series of isatin derivatives tested for inhibition of c-MET, a 6-chloro substitution was found to be highly effective. nih.gov In another study, 7-chloroisatin was used as a substrate in an asymmetric aldol (B89426) reaction, yielding a product with high enantiomeric excess (81% ee), indicating a strong directive effect from the C7 substituent. rsc.org

Type of Halogen: The nature of the halogen (F, Cl, Br, I) influences properties like lipophilicity and electronic character, which in turn affect cell permeability and target binding. In a study on the anti-neuroinflammatory activity of isatins, 5-chloro and 5-bromo derivatives were found to be potent inhibitors of nitric oxide release. mdpi.com A separate investigation into the antiproliferative activity of multi-substituted isatins found that a 5,7-dibromo-6-chloro isatin derivative (a close analogue to the target compound) exhibited potent cytotoxicity against leukemia cells (K562) with an IC₅₀ value of 1.75 µM. mdpi.comnih.gov This suggests that poly-halogenation with different halogens can lead to high potency.

Other Substitutions: Besides the aromatic ring, substitution at the N1 position is a common strategy to enhance activity. N-alkylation or N-arylation can improve pharmacokinetic properties or introduce new interaction points with a biological target. mdpi.com

| Compound Name | Key Structural Features | Biological Activity / Finding | Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| 5,7-Dibromo-6-chloro isatin | Tri-halogenated at C5, C6, C7 | Antiproliferative (Leukemia K562 cells) | 1.75 µM | mdpi.comnih.gov |

| 5-Bromo-7-chloro isatin | Di-halogenated at C5, C7 | Antiproliferative (Leukemia K562 cells) | 3.20 µM | mdpi.comnih.gov |

| 6-Chloro-isatin derivative | Chloro at C6, N1-substituted | c-MET Kinase Inhibition | 1.3 µM | nih.gov |

| 7-Chloro-isatin derivative | Chloro at C7, N1-substituted | SMO Receptor Binding | Low nM range | nih.gov |

| 5,7-Dibromo-4-iodoisatin | Halogenated at C4, C5, C7 | Acetylcholinesterase (AChE) Inhibition | Kᵢ = 2.52 µM | medjchem.com |

| 5-Chloro isatin | Chloro at C5 | Anti-neuroinflammatory (NO inhibition) | Potent activity noted | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors—physicochemical properties or structural features—that influence activity, QSAR models can predict the activity of new or untested compounds. nih.gov

While specific QSAR models exclusively developed for 7-Chloro-6-iodoisatin are not extensively documented in publicly available literature, a substantial body of research on halogenated and polysubstituted isatin analogues provides a strong framework for understanding its potential activity. These studies consistently demonstrate that the type and position of substituents on the isatin ring are critical determinants of biological efficacy, particularly for anticancer activity. nih.govsdiarticle3.com

Research has shown that the introduction of electron-withdrawing groups, such as halogens, at positions C5, C6, and C7 of the isatin ring significantly enhances cytotoxic activity against various cancer cell lines. sdiarticle3.com A QSAR study on a series of isatin analogues identified the number of halogen atoms as a descriptor that positively correlates with anticancer activity. nih.gov This suggests that a di-halogenated derivative like 7-Chloro-6-iodoisatin would be predicted to have significant cytotoxic potential. Theoretical studies further support this, indicating that halogenation impacts the lipophilicity, electronic structure, metabolic stability, and binding affinity of the isatin molecule. jetir.org

QSAR models for isatin derivatives are typically developed using statistical methods like Multiple Linear Regression (MLR) or Genetic Algorithm-Partial Least Squares (GA-PLS). nih.govjournaljpri.com These models correlate biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) with various calculated molecular descriptors.

Table 1: Key Molecular Descriptors in QSAR Models for Substituted Isatins

| Descriptor Type | Specific Descriptor Examples | Influence on Activity | Reference |

| Constitutional | Number of Halogen Atoms | Positive correlation with cytotoxicity | nih.gov |

| Molecular Weight | Varies depending on the model and activity | journaljpri.com | |

| Topological | Chi Indices (e.g., Chi2) | Can have a negative contribution, suggesting shape and size are important | jocpr.com |

| Wiener Index | Relates to molecular branching and compactness | ut.ac.ir | |

| Geometrical | Gravitational Index | Describes the mass distribution in the molecule | nih.gov |

| 3D-MoRSE Descriptors | Encodes 3D structure information | journaljpri.com | |

| Physicochemical | LogP (Lipophilicity) | Important for membrane permeability; often shows a parabolic relationship with activity | nih.gov |

| Molar Refractivity | Relates to molecular volume and polarizability | journaljpri.com | |

| Functional Group | Number of Secondary Amides | Negative correlation with anticancer activity | nih.gov |

| Number of Ketones | Negative correlation with anticancer activity | nih.gov |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is another cornerstone of computational drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to bind to a specific biological target and elicit a response. bookpi.org This ligand-based design approach is particularly useful when the 3D structure of the target protein is unknown. mdpi.com

For isatin derivatives, pharmacophore modeling helps to distill the key features responsible for their diverse biological activities. scispace.com A typical pharmacophore model for an isatin-based inhibitor might include features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic (HY) regions

Halogen Bond Donors (HBD)

In the case of 7-Chloro-6-iodoisatin, the isatin core itself provides several key pharmacophoric features. The two carbonyl groups (at C2 and C3) are strong hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. The benzene (B151609) ring provides a necessary aromatic/hydrophobic feature. The chlorine and iodine atoms at positions C7 and C6 are particularly significant. They contribute to the hydrophobic character of the molecule and can participate in halogen bonding—a specific type of non-covalent interaction with the biological target that can enhance binding affinity and selectivity.

Ligand-based design strategies often use these pharmacophore models as templates to design new molecules with improved potency and selectivity. tandfonline.com For instance, a hybrid pharmacophore approach was successfully used to merge the features of isatin with another inhibitor, SLC-0111, to create novel and potent inhibitors of carbonic anhydrase IX. nih.gov This highlights the modularity of the isatin scaffold in drug design.

Table 2: Common Pharmacophoric Features Identified for Active Isatin Derivatives

| Pharmacophoric Feature | Structural Origin in 7-Chloro-6-iodoisatin | Potential Role in Biological Activity | Reference |

| Hydrogen Bond Acceptor (HBA) | C2 and C3 carbonyl oxygens | Interaction with amino acid residues (e.g., Lys, Arg) in the target's active site. | bookpi.org |

| Hydrogen Bond Donor (HBD) | N1-H (amine) | Interaction with carbonyl or hydroxyl groups in the target's active site. | scispace.com |

| Aromatic Ring (AR) | Fused benzene ring | Pi-pi stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). | bookpi.org |

| Halogen Atoms | C7-Chloro, C6-Iodo | Act as hydrophobic features and potential halogen bond donors, enhancing binding affinity and selectivity. | acs.org |

Computational studies combining pharmacophore modeling with 3D-QSAR and molecular docking provide a comprehensive in-silico platform to predict the activity of 7-Chloro-6-iodoisatin. bookpi.orgmdpi.com These models can simulate its binding orientation within a target active site, rationalize its structure-activity relationship at a molecular level, and guide future chemical modifications to optimize its therapeutic profile.

In Vitro Biological Activity and Mechanistic Studies of 7 Chloro 6 Iodoisatin

Investigation of Molecular Mechanisms of Action

Detailed investigations into the molecular interactions of 7-Chloro-6-iodoisatin are currently absent from published studies.

Enzyme Inhibition Studies (e.g., Caspases, Kinases, DNA Gyrase, Hydrolases)

There is no specific data available on the inhibitory activity of 7-Chloro-6-iodoisatin against key enzyme families. While other isatin (B1672199) derivatives have been explored as inhibitors of caspases, protein kinases, and bacterial DNA gyrase, the effect of the 7-chloro and 6-iodo substitution pattern on these or other enzymes like hydrolases has not been reported.

Receptor Binding and Modulation

No studies have been published that characterize the binding affinity or modulatory effects of 7-Chloro-6-iodoisatin at any specific cellular receptors.

Interference with Cellular Pathways (e.g., Apoptosis Induction, Inflammatory Pathways)

The impact of 7-Chloro-6-iodoisatin on critical cellular signaling pathways, such as those governing apoptosis or inflammation, remains uninvestigated. Research on other compounds has shown that isatin scaffolds can induce programmed cell death and modulate inflammatory responses, but this has not been specifically demonstrated for 7-Chloro-6-iodoisatin.

In Vitro Cellular Assays with 7-Chloro-6-iodoisatin

Information regarding the effects of 7-Chloro-6-iodoisatin in cell-based experimental models is not present in the available scientific literature.

Cell Line-Based Evaluation of Cellular Responses

There are no published reports on the evaluation of 7-Chloro-6-iodoisatin in any human or animal cell lines. Consequently, data on its cytotoxicity, anti-proliferative effects, or other cellular responses are unavailable.

Applications Beyond Medicinal Chemistry

Role of 7-Chloro-6-iodoisatin in Materials Science and Polymer Chemistry

The isatin (B1672199) scaffold, with its reactive carbonyl groups and aromatic ring system, serves as a versatile building block in the synthesis of novel polymers and materials. The presence of halogen substituents, such as chloro and iodo groups in 7-Chloro-6-iodoisatin, can further influence the properties of these materials, including their thermal stability, flame retardancy, and optical characteristics.

Research in this area has explored the incorporation of isatin moieties into polymer backbones to create materials with tailored properties. For example, the synthesis of polyamides, polyimides, and other condensation polymers using isatin-based monomers has been reported. The resulting polymers often exhibit high thermal stability and specific solubility characteristics, making them potentially useful in applications requiring robust materials.

Table 1: Potential Applications of 7-Chloro-6-iodoisatin in Materials Science

| Application Area | Potential Role of 7-Chloro-6-iodoisatin | Resulting Material Properties |

| High-Performance Polymers | Monomer for polyamides and polyimides | Enhanced thermal stability, altered solubility |

| Flame Retardants | Additive or co-monomer | Increased char yield, reduced flammability |

| Optical Materials | Chromophore in specialty polymers | Modified refractive index, potential for nonlinear optical properties |

The development of new synthetic methodologies to incorporate 7-Chloro-6-iodoisatin and its derivatives into polymeric structures is an ongoing area of research. The ability to functionalize the isatin ring at various positions allows for the fine-tuning of the final material's properties, opening up possibilities for its use in advanced materials and composites.

Utilization in Dye Chemistry and Pigment Development

Isatin and its derivatives have a long history in the field of dye chemistry, with the parent compound being a key component in the synthesis of indigo dyes. The chromophoric nature of the isatin core, arising from its conjugated system, makes it an attractive scaffold for the development of new colorants.

The introduction of substituents like chlorine and iodine onto the isatin ring, as in 7-Chloro-6-iodoisatin, can significantly alter the electronic properties of the molecule. This, in turn, influences its absorption and emission of light, leading to changes in color. The specific position and nature of these halogens can be used to tune the resulting color, offering a route to a diverse palette of dyes and pigments.

The synthesis of novel dyes often involves the condensation of 7-Chloro-6-iodoisatin with various aromatic and heterocyclic compounds. These reactions can lead to the formation of extended conjugated systems, which are essential for producing vibrant colors. The resulting dyes may find applications in textiles, inks, and other coloration industries.

Development of Fluorescent Probes and Sensors based on 7-Chloro-6-iodoisatin

The isatin framework can be a component in the design of fluorescent molecules. nih.govmdpi.comrsc.org By modifying the isatin structure, it is possible to create compounds that exhibit fluorescence, a property that is highly valuable in the development of sensors and probes for various analytical applications. nih.govresearcher.liferesearchgate.net

The development of fluorescent probes based on 7-Chloro-6-iodoisatin would involve its incorporation into a larger molecular system designed to interact with a specific analyte. The binding of the analyte to the probe can induce a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity, or a shift in the emission wavelength. This change can then be measured to detect and quantify the analyte.

Potential mechanisms for fluorescence modulation in such probes include Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). rsc.org The specific design of the probe, including the choice of fluorophore and receptor unit, will determine its selectivity and sensitivity for the target analyte.

Table 2: Potential Design Strategies for 7-Chloro-6-iodoisatin-Based Fluorescent Probes

| Design Strategy | Mechanism of Action | Potential Analytes |

| Turn-On Probe | Analyte binding inhibits a fluorescence quenching process (e.g., PeT). | Metal ions, anions, reactive oxygen species |

| Ratiometric Probe | Analyte binding causes a shift in the emission wavelength, allowing for quantitative measurements based on the ratio of intensities at two wavelengths. | pH, polarity, specific biomolecules |

| Displacement Assay | A fluorescently labeled 7-Chloro-6-iodoisatin derivative is displaced from a receptor by the analyte, leading to a change in fluorescence. | Competitive binding assays for various molecules |

The versatility of the isatin scaffold allows for the attachment of different recognition moieties, enabling the design of probes for a wide range of targets. Further research is needed to explore the full potential of 7-Chloro-6-iodoisatin in this exciting and rapidly developing field.

Corrosion Inhibition Studies with 7-Chloro-6-iodoisatin Derivatives

Organic compounds containing heteroatoms such as nitrogen and oxygen, as well as aromatic rings, have been extensively studied as corrosion inhibitors for various metals and alloys. nih.gov Isatin derivatives, possessing these structural features, have shown promise in this regard. researchgate.netekb.eg

The mechanism of corrosion inhibition by these organic molecules typically involves their adsorption onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. This adsorption can occur through physical interactions (physisorption) or by the formation of coordinate bonds between the heteroatoms of the organic molecule and the metal atoms (chemisorption).

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the effectiveness of corrosion inhibitors. These methods provide valuable information about the inhibition efficiency and the mechanism of inhibition. Surface analysis techniques, such as scanning electron microscopy (SEM), can be used to visualize the protective film formed on the metal surface.

Future Directions in 7 Chloro 6 Iodoisatin Research

Exploration of Novel Synthetic Pathways

The synthesis of polysubstituted isatins like 7-Chloro-6-iodoisatin often presents challenges, including low yields and the formation of inseparable regioisomeric mixtures. nih.gov While classic methods like the Sandmeyer, Stolle, and Gassman syntheses provide foundational routes to the isatin (B1672199) core, they can be inadequate for producing complex, specifically substituted analogs. nih.govbiomedres.usirapa.org Consequently, a key area of future research is the development of novel, efficient, and regioselective synthetic pathways.

Future synthetic exploration could focus on several promising strategies:

Late-Stage Functionalization: Developing methods for the sequential and site-selective halogenation of a pre-formed isatin or indole (B1671886) precursor. This could involve leveraging the directing effects of existing substituents and employing modern halogenating agents to precisely install the chloro and iodo groups at the C7 and C6 positions, respectively.

Convergent Synthesis: Designing pathways where halogenated aromatic precursors are used to construct the isatin ring system. For instance, starting with a 2-amino-4-chloro-5-iodo-acetophenone derivative and employing an internal cyclization strategy could provide a direct and controlled route. dergipark.org.tr

Metal-Catalyzed Cross-Coupling: Utilizing advanced palladium- or copper-catalyzed reactions to introduce the chloro and iodo substituents. This approach offers high regioselectivity and functional group tolerance, making it a powerful tool for building complex isatin derivatives.

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Sequential Electrophilic Halogenation | Stepwise introduction of chlorine and iodine onto an isatin precursor using selective halogenating agents. | Utilizes readily available starting materials. | Controlling regioselectivity to avoid isomeric mixtures. |

| Ring-Closing Cyclization | Synthesis from a pre-halogenated aniline (B41778) derivative, such as a substituted isonitrosoacetanilide, followed by acid-catalyzed cyclization. | Potentially higher regioselectivity based on the precursor's structure. | Synthesis of the specific polysubstituted aniline precursor may be complex. nih.gov |

| Transition-Metal-Mediated Synthesis | Employing reactions like Suzuki or Buchwald-Hartwig couplings on a di-halo-aniline before isatin ring formation. | High efficiency and control over substituent placement. | Managing catalyst compatibility with multiple halogen substituents. |

Advanced Structural Modifications for Mechanistic Probing

The isatin scaffold is highly malleable, allowing for chemical modifications at multiple positions, including the N1-amide, C3-ketone, and the aromatic ring. nih.govcore.ac.uk For 7-Chloro-6-iodoisatin, systematic structural modifications can generate a library of analogs crucial for detailed structure-activity relationship (SAR) studies. Such studies are essential to identify the specific molecular features responsible for its biological activity and to probe its mechanism of action. researchgate.netacs.org

Future research should focus on targeted modifications to understand how different parts of the molecule interact with its biological target(s):

N1-Position: Introducing a range of substituents at the N1 position, such as alkyl, aryl, and functionalized side chains, can modulate the compound's lipophilicity, solubility, and steric profile. This can reveal whether the N-H group is a critical hydrogen bond donor or if this position can be modified to enhance potency or cellular uptake. nih.gov

C3-Carbonyl: The C3-ketone is a key reactive site. Derivatization to form Schiff bases, hydrazones, or spirocyclic compounds can explore the chemical space around this position and determine its importance for target engagement. nih.govnih.gov

Halogen Substituents: Replacing the chlorine at C7 or the iodine at C6 with other halogens (F, Br) or with bioisosteric groups (e.g., -CF3, -CN) can elucidate the role of these specific halogens in target binding. jetir.org These changes can systematically alter the electronic and steric properties, helping to map the binding pocket of the target protein. youtube.com

| Modification Site | Proposed Change | Rationale for Mechanistic Probing |

|---|---|---|

| N1-Amide | Alkylation (e.g., with methyl, benzyl (B1604629) groups) | Investigate the role of the N-H as a hydrogen bond donor and assess the impact of steric bulk near the active site. |

| C3-Carbonyl | Formation of Schiff bases or hydrazones | Explore interactions within the target's binding pocket and potentially introduce new interaction points. researchgate.net |

| C6-Iodo | Replacement with Br, Cl, or F | Determine the importance of halogen size, polarizability, and potential for halogen bonding at this position. |

| C7-Chloro | Replacement with F, Br, or electron-withdrawing groups (e.g., -NO2) | Probe the electronic requirements at the C7 position and its influence on overall molecular conformation and binding affinity. calstate.edu |

Integration of Multi-Omics Data in Mechanism-of-Action Studies

To fully understand the biological effects of 7-Chloro-6-iodoisatin, future studies must move beyond single-endpoint assays and embrace a systems-biology approach. The integration of multi-omics data—such as proteomics and metabolomics—provides a holistic view of the cellular response to a compound, enabling the identification of its primary targets and off-target effects. nygen.ionashbio.com This approach is crucial for elucidating complex mechanisms of action that are often missed by traditional methods. nih.gov

Proteomics: By using quantitative proteomics, researchers can analyze changes in the abundance of thousands of proteins within cells or tissues after treatment with 7-Chloro-6-iodoisatin. nih.gov This can reveal entire signaling pathways that are perturbed by the compound. For example, thermal proteome profiling can identify direct protein targets by measuring changes in protein thermal stability upon compound binding. mdpi.com

Metabolomics: This technique focuses on the global analysis of small-molecule metabolites. nih.gov Treating a biological system with 7-Chloro-6-iodoisatin and analyzing the subsequent changes in the metabolome can uncover disruptions in specific metabolic pathways, providing functional readouts of the compound's activity. acs.org

Integrating these datasets can create a comprehensive molecular map of the compound's effects, linking its direct protein targets (from proteomics) to the downstream functional consequences (from metabolomics). nih.govconsensus.app This powerful combination can accelerate the validation of the mechanism of action and identify potential biomarkers of response. youtube.com

| Omics Technology | Information Gained | Potential Insights for 7-Chloro-6-iodoisatin |

|---|---|---|

| Quantitative Proteomics | Global changes in protein expression levels post-treatment. | Identification of upregulated or downregulated pathways (e.g., apoptosis, cell cycle arrest). nih.gov |

| Thermal Proteome Profiling (TPP) | Identification of direct protein binding targets. | Pinpointing the specific enzyme(s) or receptor(s) that 7-Chloro-6-iodoisatin directly engages. |

| Metabolomics | Changes in the levels of endogenous metabolites (e.g., amino acids, lipids, nucleotides). | Revealing functional disruption in metabolic pathways, such as energy metabolism or nucleotide synthesis. |

| Integrated Multi-Omics Analysis | A holistic view connecting protein targets to functional cellular outcomes. researchgate.net | Constructing a comprehensive model of the drug's mechanism of action, from initial binding to downstream biological effects. |

Development of Isatin-Based Tool Compounds for Chemical Biology

The unique structure of 7-Chloro-6-iodoisatin makes it an excellent starting point for the design and synthesis of chemical tool compounds. These tools are indispensable for studying biological processes, identifying novel drug targets, and validating mechanisms of action in a cellular context.

Future work in this area could involve creating several classes of chemical probes:

Affinity-Based Probes: By attaching a reactive group or a tag (like biotin) to a non-critical position on the 7-Chloro-6-iodoisatin scaffold, researchers can create probes for affinity-based protein profiling. These probes can be used to covalently label and pull down their protein targets from cell lysates, which can then be identified using mass spectrometry. nih.gov

Fluorescent Probes: Conjugating a fluorophore to the isatin core would allow for the visualization of the compound's subcellular localization using fluorescence microscopy. This can provide valuable information about where the compound accumulates in the cell and where it engages its target.

Photo-Affinity Probes: Incorporating a photoreactive group (such as a diazirine) into the molecule would enable photo-affinity labeling. nih.gov Upon UV irradiation, the probe forms a covalent bond with its binding partner, allowing for robust and specific identification of the target protein(s) in a complex biological environment.

The development of such tools from the 7-Chloro-6-iodoisatin scaffold would significantly advance our ability to study its biological targets and pathways with high precision.

| Tool Compound Type | Modification to Scaffold | Application in Chemical Biology |

|---|---|---|

| Affinity Probe | Addition of a biotin (B1667282) tag via a linker at the N1 position. | Isolation and identification of binding proteins from cell lysates (pull-down assays). |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., BODIPY) to a peripheral position. | Visualization of subcellular localization and target engagement in living cells via microscopy. |

| Photo-Affinity Label | Incorporation of a diazirine or benzophenone (B1666685) group. | Covalent cross-linking to target proteins upon UV light exposure for unambiguous target identification. |

Q & A

Basic: What are the established synthetic routes for 7-Chloro-6-iodoisatin, and how can researchers optimize yields while minimizing byproducts?

To synthesize 7-Chloro-6-iodoisatin, researchers typically employ halogenation protocols on isatin derivatives. Key steps include:

- Precursor selection : Start with 6-chloroisatin and use iodination agents (e.g., N-iodosuccinimide) under controlled conditions.

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.

- Yield optimization : Adjust stoichiometry, solvent polarity (e.g., DMF vs. DCM), and temperature to suppress side reactions like over-iodination.

For reproducibility, document all parameters (e.g., reaction time, reagent purity) in the experimental section, adhering to journal guidelines for procedural clarity .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, MS) for 7-Chloro-6-iodoisatin derivatives?

Discrepancies in spectral data often arise from impurities, solvent effects, or tautomerism. To address this:

- Cross-validation : Compare data across multiple techniques (e.g., NMR, IR, high-resolution mass spectrometry).

- Computational modeling : Use DFT calculations to predict NMR chemical shifts and match experimental results.

- Control experiments : Re-synthesize derivatives under varying conditions (e.g., anhydrous vs. humid) to isolate environmental impacts.

- Peer review : Share raw data and analysis workflows in supplementary materials to enable independent verification .

Basic: What purity validation methods are recommended for 7-Chloro-6-iodoisatin in catalytic studies?

Purity validation requires a multi-technique approach:

- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Elemental analysis : Confirm C, H, N, Cl, and I percentages within ±0.3% of theoretical values.

- Melting point consistency : Compare observed ranges with literature values (Δ < 2°C).

For novel derivatives, include X-ray crystallography or -NMR integration to confirm structural homogeneity .

Advanced: How should researchers design mechanistic studies to investigate the reactivity of 7-Chloro-6-iodoisatin in cross-coupling reactions?

Mechanistic studies require:

- Kinetic profiling : Monitor reaction progress via in-situ techniques (e.g., Raman spectroscopy) to identify rate-determining steps.

- Isotopic labeling : Use / isotopes to track iodine transfer pathways.

- Computational support : Perform DFT calculations to map transition states and activation barriers (e.g., using Gaussian or ORCA software).

- Control variables : Test ligand effects, solvent polarity, and catalyst loading to decouple electronic vs. steric influences.

Publish raw kinetic datasets and computational inputs/outputs in repositories like Zenodo for transparency .

Basic: What are the best practices for characterizing the solubility and stability of 7-Chloro-6-iodoisatin in different solvents?

Methodology includes:

- Solubility screening : Use the shake-flask method with UV-Vis quantification at saturation.

- Stability assays : Store solutions in inert atmospheres (N) and monitor degradation via LC-MS over 72 hours.

- Temperature dependence : Measure solubility at 25°C, 37°C, and 50°C to model thermodynamic parameters.

Report solvent purity, equilibration time, and agitation methods to ensure reproducibility .

Advanced: How can researchers leverage computational tools to predict the biological activity of 7-Chloro-6-iodoisatin analogs?

Advanced workflows involve:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with target proteins (e.g., kinases).

- QSAR modeling : Train models on existing bioactivity data to correlate substituent effects (e.g., Hammett σ constants) with IC values.

- ADMET prediction : Employ SwissADME or ProTox-II to forecast pharmacokinetic properties (e.g., logP, CYP inhibition).

Validate predictions with in vitro assays and disclose all software parameters/version numbers in methods sections .

Basic: What safety protocols are critical when handling 7-Chloro-6-iodoisatin in the laboratory?

Safety measures include:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates.

- Waste disposal : Neutralize halogenated waste with sodium thiosulfate before disposal.

Document safety data sheets (SDS) and emergency procedures in the laboratory manual .

Advanced: How can researchers address reproducibility challenges in catalytic applications of 7-Chloro-6-iodoisatin?

To mitigate reproducibility issues:

- Batch-to-batch analysis : Characterize each synthesis batch via ICP-MS for trace metal contaminants.

- Reaction monitoring : Use inline FTIR or ReactIR to detect transient intermediates.

- Collaborative validation : Partner with independent labs to replicate key findings.

Publish detailed experimental videos or step-by-step protocols in supplementary materials .

Basic: What spectroscopic techniques are essential for confirming the structure of 7-Chloro-6-iodoisatin?

Core techniques include:

- NMR spectroscopy : , , and DEPT-135 for carbon hybridization.

- Mass spectrometry : High-resolution ESI-MS to confirm molecular formula (CHClINO).

- X-ray diffraction : Single-crystal analysis for absolute configuration (if crystalline).

For journals, ensure spectral data is fully annotated and raw files (e.g., JCAMP-DX) are archived .

Advanced: How should researchers design a multi-disciplinary study to explore the material science applications of 7-Chloro-6-iodoisatin?

Interdisciplinary approaches require:

- Collaborative frameworks : Engage physicists, engineers, and chemists to assess properties like conductivity or photostability.

- High-throughput screening : Use robotic platforms to test derivatives in diverse conditions (e.g., humidity, light exposure).

- Data integration : Combine spectroscopic, thermal (DSC/TGA), and mechanical data into a unified database.

Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products